molecular formula C10H18O3 B185708 (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 104802-52-0

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No. B185708
CAS RN: 104802-52-0
M. Wt: 186.25 g/mol
InChI Key: ZVWQHGKXYFSVEU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate” such as melting point, boiling point, and density are not provided in the search results . For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or specialized chemical property databases.

Scientific Research Applications

Synthesis of Imatinib Analogs

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: is utilized in the synthesis of imatinib analogs . Imatinib is a well-known therapeutic agent used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The compound serves as a chiral building block that can introduce stereochemistry into the analogs, potentially affecting the efficacy and pharmacokinetics of the synthesized drugs.

Chiral Intermediate for Pharmaceuticals

The compound acts as a chiral intermediate in the synthesis of various pharmaceuticals . Its stereochemistry is crucial for the production of enantiomerically pure drugs, which are important for achieving the desired therapeutic effects while minimizing side effects.

Material Science Research

In material science, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can be used to synthesize polymers or co-polymers with specific optical properties due to its chiral nature . These materials can be applied in the creation of novel optical devices or sensors.

Organic Synthesis Research

This compound is a valuable reagent in organic synthesis, particularly in the creation of complex molecules with multiple chiral centers . It can be used to introduce chirality or modify existing chiral centers in organic molecules, which is essential for the study of stereochemistry and reaction mechanisms.

Agrochemical Development

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: may be used in the development of agrochemicals, such as pesticides or herbicides . The introduction of chirality into these compounds can lead to more selective and potent agrochemicals, reducing the environmental impact and improving safety profiles.

Flavor and Fragrance Chemistry

In the flavor and fragrance industry, chirality is known to affect the sensory properties of molecules. As such, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can be employed in the synthesis of chiral flavor and fragrance compounds, which can have distinct scents or tastes compared to their racemic counterparts .

Safety and Hazards

The safety data sheet (SDS) for “(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate” can be found on websites like Echemi . The SDS contains information about hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Mechanism of Action

Target of Action

The primary targets of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that this compound is a useful reagent in the synthesis and biopharmaceutical evaluation of imatinib analogs .

Pharmacokinetics

The compound has a boiling point of 251℃ and a density of 1.058 . It is slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Action Environment

The action, efficacy, and stability of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . The compound’s solubility in different solvents may also affect its action and efficacy .

properties

IUPAC Name

ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWQHGKXYFSVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543505
Record name Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

CAS RN

104802-52-0
Record name Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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